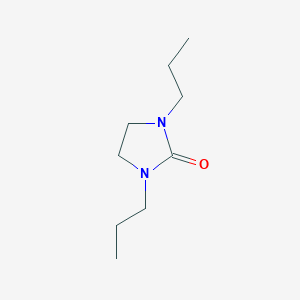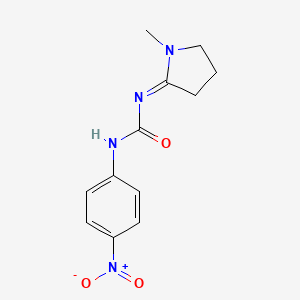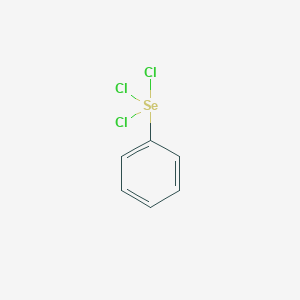
Trichlorophenylselenurane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichlorophenylselenurane is an organoselenium compound characterized by the presence of selenium bonded to a phenyl group and three chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions: Trichlorophenylselenurane can be synthesized through several methods. One common approach involves the reaction of phenylselenium trichloride with a suitable phenylating agent under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or toluene to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and safety. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: Trichlorophenylselenurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to selenides or other lower oxidation state selenium compounds.
Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives of this compound.
科学研究应用
Trichlorophenylselenurane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into the potential use of this compound and related compounds in developing new drugs, particularly for their antioxidant properties.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which trichlorophenylselenurane exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity and function.
相似化合物的比较
Diphenylselenide: Another organoselenium compound with two phenyl groups attached to selenium.
Phenylselenol: Contains a phenyl group bonded to selenium and a hydrogen atom.
Selenophenol: Similar to phenylselenol but with a different structural arrangement.
Uniqueness: Trichlorophenylselenurane is unique due to the presence of three chlorine atoms, which can significantly influence its reactivity and chemical behavior compared to other organoselenium compounds. This distinct structure allows for specific applications and reactions that may not be feasible with other selenium-containing compounds.
属性
CAS 编号 |
42572-42-9 |
|---|---|
分子式 |
C6H5Cl3Se |
分子量 |
262.4 g/mol |
IUPAC 名称 |
(trichloro-λ4-selanyl)benzene |
InChI |
InChI=1S/C6H5Cl3Se/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |
InChI 键 |
QMSNYYFZJWJFSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Se](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


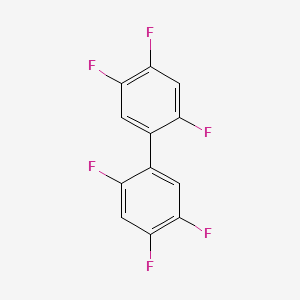


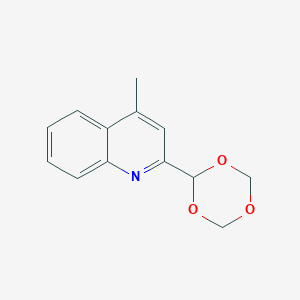
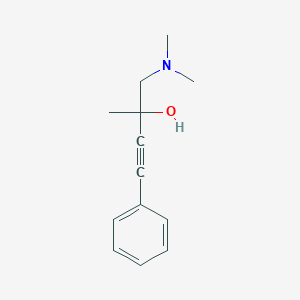
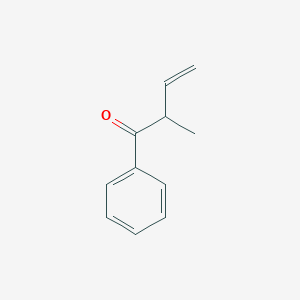
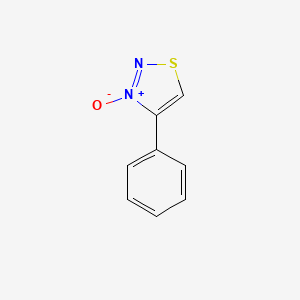
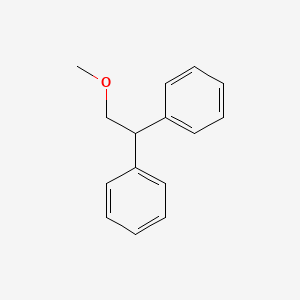
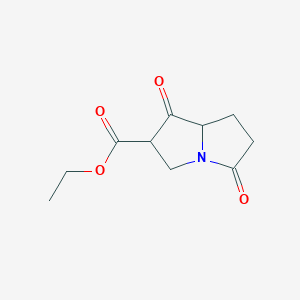

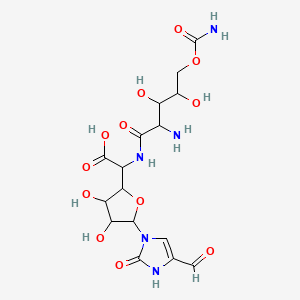
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)
